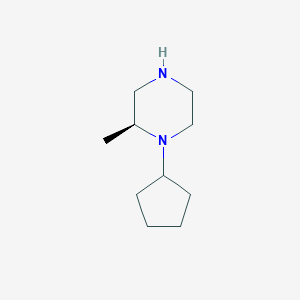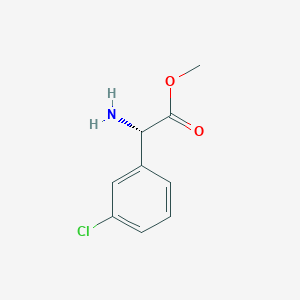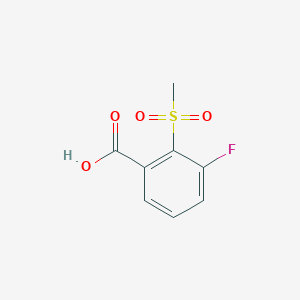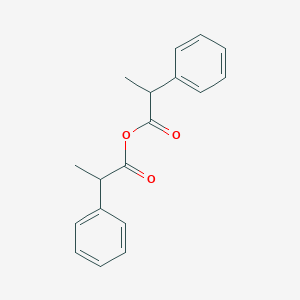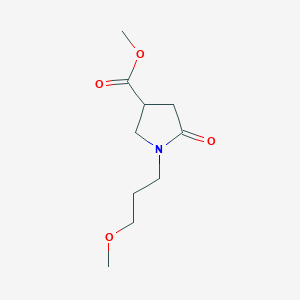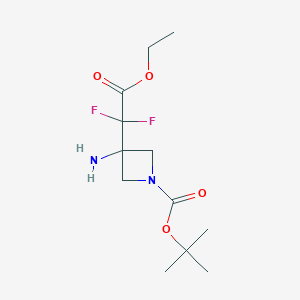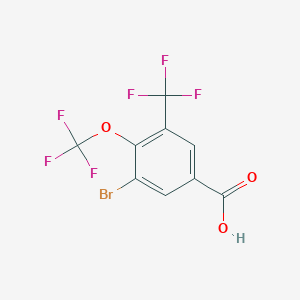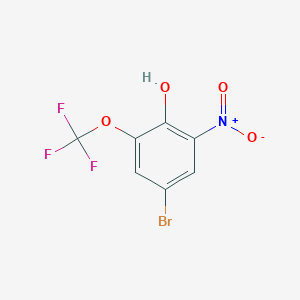
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol: is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common synthetic route includes:
Bromination: The selective bromination of the nitrated phenol using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of safer and more efficient reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Amino-2-nitro-6-(trifluoromethoxy)phenol.
Substitution: 4-(Substituted)-2-nitro-6-(trifluoromethoxy)phenol derivatives.
Oxidation: Quinone derivatives of the phenol.
Applications De Recherche Scientifique
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, the nitro and bromine groups can interact with biological molecules, potentially leading to antimicrobial or other bioactive properties. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, affecting its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitrophenol: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
2-Nitro-4-(trifluoromethoxy)phenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-2-nitroanisole: Contains a methoxy group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and applications.
Uniqueness
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H3BrF3NO4 |
|---|---|
Poids moléculaire |
302.00 g/mol |
Nom IUPAC |
4-bromo-2-nitro-6-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF3NO4/c8-3-1-4(12(14)15)6(13)5(2-3)16-7(9,10)11/h1-2,13H |
Clé InChI |
QTWVHINETJXMEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
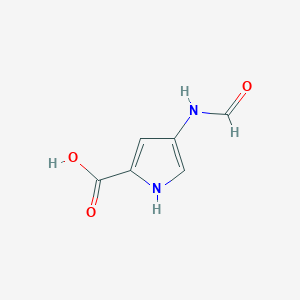
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
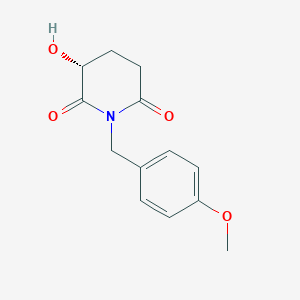
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
